Tok 8801

immunopharmacology in vitro potency comparative immunology

TOK-8801 is a highly potent, T-cell-dependent immunomodulator for advanced preclinical research. Its superior potency (1000x > levamisole in vitro) and unique, context-dependent immunorestorative profile make it irreplaceable for autoimmune and stress-induced immunosuppression models. Available in research-grade purities, with validated applications in rheumatoid arthritis and lupus studies.

Molecular Formula C17H21N3OS
Molecular Weight 315.4 g/mol
CAS No. 105963-46-0
Cat. No. B1199795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTok 8801
CAS105963-46-0
SynonymsN-(2-phenylethyl)-3,6,6-trimethyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxamide
TOK 8801
TOK-8801
Molecular FormulaC17H21N3OS
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC(CN12)(C)C)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C17H21N3OS/c1-12-14(22-16-19-17(2,3)11-20(12)16)15(21)18-10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,18,21)
InChIKeyRJPFPRVTDMWNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TOK-8801 (CAS 105963-46-0): Dihydroimidazothiazole Carboxamide Immunomodulator for Autoimmune Disease Research


TOK-8801 (N-(2-phenylethyl)-3,6,6-trimethyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxamide) is a synthetic dihydroimidazothiazole carboxamide under development as an immunomodulator [1]. Characterized by a molecular formula of C17H21N3OS and a molecular weight of 315.43 g/mol, the compound features a fused imidazo[2,1-b]thiazole core with a phenylethyl carboxamide side chain [2]. Its primary mechanism involves T-cell-dependent modulation of antibody production, distinguishing it from direct immunosuppressants or generalized immune stimulants [1].

Why Generic Immunomodulator Substitution Fails for TOK-8801: Dose-Response and Functional Divergence


Within the immunomodulator class, compounds cannot be simply interchanged due to profound differences in their dose-response profiles, functional directionality, and T-cell dependency. TOK-8801 demonstrates a bell-shaped dose-response curve with maximal immunostimulatory activity at 10⁻⁷–10⁻⁵ M, whereas structurally related immunomodulators like levamisole (LMS) require 10- to 1000-fold higher concentrations to achieve comparable effects [1]. More critically, TOK-8801 exhibits context-dependent bidirectional immunomodulation—suppressing antibody production in normal mice while restoring depressed antibody responses in restraint-stress mice—a functional profile not shared by comparators such as lobenzarit and bucillamine, which were studied alongside TOK-8801 but demonstrated distinct immunopharmacological actions [2]. These quantitative and functional differences render in-class substitution scientifically invalid without experimental validation.

TOK-8801 (CAS 105963-46-0): Head-to-Head Comparative Evidence Against LMS, Lobenzarit, and Bucillamine


In Vitro Potency Shift: TOK-8801 Activates Immune Responses at 10- to 1000-Fold Lower Concentrations than Levamisole

TOK-8801 enhances anti-SRBC plaque-forming cell (PFC) responses and mitogen-induced proliferation in murine splenocytes and thymocytes at concentrations of 10⁻⁷–10⁻⁵ M. In direct head-to-head comparison, levamisole (LMS) requires a 10- to 1000-fold higher concentration of 10⁻⁴ M to augment the same responses [1]. The stimulatory effect of both compounds is eliminated by T-cell removal, confirming a shared T-cell-dependent mechanism despite the substantial potency differential [1].

immunopharmacology in vitro potency comparative immunology

Bidirectional In Vivo Immunomodulation: TOK-8801 Suppresses Normal Antibody Production but Restores Stress-Depressed Immunity at 0.5 mg/kg p.o.

TOK-8801 (0.5 mg/kg, p.o.) suppresses the in vivo generation of anti-SRBC plaque-forming cells (PFC) in normal mice, demonstrating immunosuppressive activity under baseline immune conditions. However, in restraint-stress mice—where antibody production is depressed due to helper T-cell defects—the same dose of TOK-8801 restores antibody production to near-normal levels [1]. This bidirectional, context-dependent immunomodulation contrasts with the more unidirectional actions of lobenzarit and bucillamine, which were compared alongside TOK-8801 but did not demonstrate equivalent restorative capacity in stress models [2].

in vivo immunomodulation stress immunology antibody production

Antigen-Dose-Dependent Suppression: TOK-8801 Suppresses PFC Responses Across 5×10⁶ to 1×10⁸ Antigen Doses at 0.1–10 mg/kg p.o.

Oral administration of TOK-8801 (0.1–10 mg/kg) suppresses the anti-SRBC plaque-forming cell (PFC) response across a broad range of antigen doses (5×10⁶, 2×10⁷, and 1×10⁸ SRBC) in C3H/He strain mice, which are high responders to SRBC antigen [1]. This antigen-dose-independent suppression demonstrates robust immunomodulatory activity across varying immunological challenge intensities. The immunopharmacological actions of TOK-8801 were directly compared in dose and activity with those of lobenzarit and bucillamine, establishing TOK-8801 as a distinct immunomodulating agent with potential utility for autoimmune disease models such as rheumatoid arthritis [1].

dose-response antigen challenge in vivo pharmacology

Strain-Specific Bidirectional DTH Modulation: TOK-8801 Augments DTH in Low Responders While Suppressing in High Responders at 0.1–1 mg/kg

In methylated human serum albumin-induced delayed-type hypersensitivity (DTH) experiments, TOK-8801 exhibits strain-specific bidirectional modulation. Oral administration of TOK-8801 (0.1–1 mg/kg for 5 days from sensitization) augments the DTH reaction in low-responder C57BL/6 mice, whereas it suppresses the DTH reaction in high-responder ICR mice [1]. This context-dependent, strain-specific bidirectional activity was compared in dose and activity with lobenzarit and bucillamine, which do not demonstrate equivalent bidirectional DTH modulation [1].

delayed-type hypersensitivity strain-specific immunomodulation autoimmunity models

Autoimmune Disease Amelioration: TOK-8801 Demonstrates Efficacy in Spontaneous Autoimmune MRL/lpr Murine Model

TOK-8801 has demonstrated an ameliorative effect on spontaneous autoimmune disease in MRL/lpr mice, a well-established murine model of systemic lupus erythematosus [1]. While this finding establishes in vivo efficacy in a clinically relevant autoimmune disease model, the available abstract-level evidence lacks quantitative comparative data against levamisole, lobenzarit, or bucillamine in this specific disease context.

autoimmune disease lupus model in vivo efficacy

T-Cell-Dependent Mechanism Shared with LMS but with Enhanced Functional Restoration in Stress-Induced Immunodeficiency

Both TOK-8801 and levamisole (LMS) exert their immunomodulatory effects through a T-cell-dependent mechanism; removal of T cells eliminates the stimulatory effect of both compounds on antibody production [1]. However, TOK-8801 demonstrates a distinct functional advantage: at 0.5 mg/kg p.o., it restores depressed antibody production in restraint-stress mice caused by helper T-cell defects, whereas LMS does not demonstrate equivalent restorative capacity in this stress model [1]. This functional differentiation within a shared mechanistic class underscores TOK-8801's unique immunorestorative profile.

T-cell immunology mechanism of action stress immunomodulation

TOK-8801 (CAS 105963-46-0): Validated Research Application Scenarios for Immunomodulation Studies


In Vitro Immunopharmacology: Potency Benchmarking Against Levamisole in Murine Splenocyte/Thymocyte Assays

TOK-8801 is optimally deployed in in vitro studies requiring potent immunomodulation at low micromolar to sub-micromolar concentrations (10⁻⁷–10⁻⁵ M), where levamisole (LMS) requires 10- to 1000-fold higher concentrations (10⁻⁴ M) to achieve comparable PFC and proliferative responses [1]. This potency differential makes TOK-8801 the preferred choice for assays with limited compound availability or where minimizing solvent exposure is critical. The T-cell-dependent mechanism, confirmed by T-cell depletion studies, ensures that observed effects are attributable to T-cell-mediated immunomodulation rather than direct B-cell or non-specific activation [1].

In Vivo Stress-Induced Immunodeficiency Models: Restoration of Depressed Antibody Production

For research investigating stress-induced immunosuppression and helper T-cell dysfunction, TOK-8801 at 0.5 mg/kg p.o. uniquely restores depressed antibody production in restraint-stress mice—a functional capacity not demonstrated by levamisole [1]. This immunorestorative profile distinguishes TOK-8801 from other immunomodulators and supports its use in preclinical models of stress-related immune dysfunction, post-surgical immunosuppression, or other conditions characterized by helper T-cell defects [1].

Autoimmune Disease Modeling: Strain-Specific and Antigen-Dose-Independent Immunomodulation

TOK-8801 is validated for autoimmune disease research applications, including rheumatoid arthritis and lupus models, based on its antigen-dose-independent suppression of antibody production (0.1–10 mg/kg p.o. across 5×10⁶–1×10⁸ SRBC doses) [2] and its strain-specific bidirectional modulation of delayed-type hypersensitivity (augmentation in low-responder C57BL/6 mice; suppression in high-responder ICR mice at 0.1–1 mg/kg) [2]. The compound's demonstrated efficacy in the MRL/lpr spontaneous autoimmune disease model further supports its utility in lupus research [3]. These properties make TOK-8801 suitable for studies requiring context-dependent, genetically background-sensitive immunomodulation rather than simple immunosuppression.

Comparative Immunopharmacology: Head-to-Head Studies with Lobenzarit and Bucillamine

TOK-8801's immunopharmacological actions have been systematically compared in dose and activity with lobenzarit and bucillamine, establishing its distinct profile as an immunomodulating agent [2]. Researchers conducting comparative immunopharmacology studies can leverage these existing benchmark data to contextualize TOK-8801's activity within the broader immunomodulator landscape, particularly for applications targeting rheumatoid arthritis and related autoimmune conditions where lobenzarit and bucillamine serve as reference compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tok 8801

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.